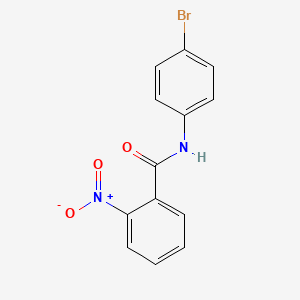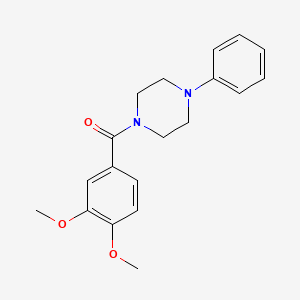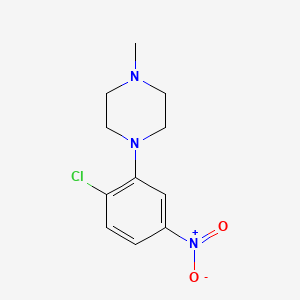
N-(4-bromophenyl)-2-nitrobenzamide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis using techniques like X-ray diffraction and spectroscopy reveals details about the arrangement of atoms within N-(4-bromophenyl)-2-nitrobenzamide. The dihedral angle between the two benzene rings and the orientation of the amide group relative to these rings play a crucial role in the compound's overall structure and properties. The compound exhibits a relatively planar structure with weak intermolecular hydrogen bonds contributing to a three-dimensional network, indicating the significance of molecular geometry in determining its physical and chemical behavior (Saeed, Jasinski, & Butcher, 2011).
Chemical Reactions and Properties
N-(4-bromophenyl)-2-nitrobenzamide participates in various chemical reactions, reflecting its reactivity and potential as a precursor for synthesizing other compounds. Its interaction with nucleophiles and the conditions under which it undergoes transformations such as displacement of nitro groups are of particular interest. These reactions highlight the compound's versatility and the possibility of generating derivatives with different properties for specific applications (Samet et al., 2005).
Physical Properties Analysis
The physical properties of N-(4-bromophenyl)-2-nitrobenzamide, such as its crystal structure and melting point, are crucial for understanding its behavior in different environments. The compound's stable crystal structure, facilitated by hydrogen bonding, impacts its solubility, melting point, and suitability for use in various chemical processes. Analyzing these properties provides insights into how the compound can be manipulated and applied in different contexts (Saeed, Jasinski, & Butcher, 2011).
Scientific Research Applications
Vibrational Spectroscopic Analysis and Electro-Optical Applications
N-(4-bromophenyl)-2-nitrobenzamide has been studied for its vibrational properties using different density functional theory (DFT) methods. A comparative study was conducted on its geometry optimization and vibrational frequencies, showing excellent agreement with experimental spectra. The compound's high hyperpolarizability suggests potential use in electro-optical applications. Additionally, its antibacterial properties were also highlighted in this study (Dwivedi & Kumar, 2019).
Synthesis and Characterization for DFT Investigations
Various N,N-diacylaniline derivatives, including N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromobenzamide, have been synthesized and characterized using techniques like FTIR and NMR. The study focused on the ground state geometries optimized using DFT, providing insight into the rotational barrier and the effects of different substituents on the benzene ring, which is crucial for understanding the chemical properties of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Crystal Engineering with Hydrogen and Halogen Bonds
N-(4-bromophenyl)-2-nitrobenzamide was part of a study in crystal engineering, demonstrating the formation of molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions. This study provided insights into the structural insulation in hydrogen bonding and halogen bonding domains, crucial for crystal design and understanding molecular interactions (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Crystal Structure Analysis
The compound N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide underwent a stereo-controlled rearrangement process, with its crystal structure confirmed through X-ray diffraction. This study contributes to the understanding of stereochemistry and the mechanism of such compounds, which is vital for pharmaceutical research and development (Samimi, 2016).
Synthesis and Anticonvulsant Activity
While slightly deviating from the exact compound, a study on the synthesis and anticonvulsant activity of similar 4-nitro-N-phenylbenzamides provided insights into the potential medical applications of such compounds. These findings are significant for the development of new pharmaceutical drugs (Bailleux et al., 1995).
Safety and Hazards
The safety data sheet for a similar compound, “N-(4-Bromophenyl)acetamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-(4-bromophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXIIAUWRLEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351273 | |
| Record name | N-(4-bromophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2385-26-4 | |
| Record name | N-(4-bromophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)



![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)

![1-ethyl-3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5595845.png)
![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile](/img/structure/B5595877.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)